Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate
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Overview
Description
Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of ethyl, benzyloxy, bromo, and difluoro substituents on a benzoate core
Mechanism of Action
Target of Action
Similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit or activate an enzyme, alter a receptor’s activity, or interfere with a biochemical pathway
Biochemical Pathways
Similar compounds often influence pathways related to the targets they interact with .
Pharmacokinetics
These properties would determine the compound’s bioavailability and its distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in the expression of certain genes
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body
Preparation Methods
The synthesis of Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromo and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include a range of substituted benzoates, alcohols, and acids.
Scientific Research Applications
Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate can be compared with similar compounds such as:
Ethyl 4-(benzyloxy)-2,3-difluorobenzoate: Lacks the bromo group, which can affect its reactivity and binding properties.
Ethyl 4-(benzyloxy)-5-chloro-2,3-difluorobenzoate: The chloro group can provide different reactivity compared to the bromo group.
Ethyl 4-(benzyloxy)-5-bromo-2-fluorobenzoate: The absence of one fluorine atom can alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its combination of bromo and difluoro substituents, which can provide distinct advantages in various applications.
Properties
IUPAC Name |
ethyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2O3/c1-2-21-16(20)11-8-12(17)15(14(19)13(11)18)22-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUVEVGQYZJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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